molecular formula C15H19ClFNO3 B2585432 2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2176201-08-2

2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Cat. No. B2585432
M. Wt: 315.77
InChI Key: IZNKOXVYOULHPT-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is an organic compound that belongs to the family of benzamides1. It has a molecular formula of C15H19ClFNO3 and a molecular weight of 315.771.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized using various methods such as catalytic protodeboronation of pinacol boronic esters2, or as alkylating reagents during the synthesis of other derivatives3.



Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, based on its molecular formula, it contains a benzamide group, a fluorine atom, a chlorine atom, and a cyclopentyl group attached to a hydroxyethoxy group.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not readily available. However, similar compounds are often involved in various chemical reactions such as protodeboronation2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available. However, similar compounds often have properties such as being liquid at room temperature3.


Scientific Research Applications

Fluorinated Derivatives for Imaging Applications

Fluorinated derivatives of WAY 100635, including compounds with various acids replacing cyclohexanecarboxylic acid, were synthesized and evaluated for their biological properties. These compounds, radiolabeled with fluorine-18, showed potential for imaging applications, particularly in assessing dynamic changes in serotonin levels and the static measurement of 5-HT1A receptor distribution due to their pharmacokinetic properties and specific binding ratios (Lang et al., 1999).

Sigma-2 Receptor Imaging in Tumors

A series of fluorine-containing benzamide analogs was synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, highlighting their utility in imaging applications related to cancer (Tu et al., 2007).

Dopamine D2 Receptor Ligands

2,3-Dimethoxy-5-(fluoroalkyl)-substituted benzamides were synthesized and evaluated as ligands for the central nervous system's dopamine D2 receptors. These compounds, particularly the (fluoroethyl)- and (fluoropropyl)salicylamides, showed high potency binding affinity for the D2 receptor, indicating their potential value for in vivo PET studies (Bishop et al., 1991).

Safety And Hazards

Specific safety and hazard information for this compound is not readily available. However, similar compounds can pose hazards such as skin corrosion3.


Future Directions

The future directions for this compound would depend on its specific applications. It could potentially be used in the synthesis of other compounds, or in various chemical reactions.


Please note that this analysis is based on the limited information available and may not be completely accurate or comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

2-chloro-6-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO3/c16-11-4-3-5-12(17)13(11)14(20)18-10-15(21-9-8-19)6-1-2-7-15/h3-5,19H,1-2,6-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNKOXVYOULHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

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